molecular formula C16H18N2O3S B2636246 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide CAS No. 1219904-29-6

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide

Cat. No.: B2636246
CAS No.: 1219904-29-6
M. Wt: 318.39
InChI Key: SFMYRCFFDAJDKI-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a benzofuran moiety with an isothiazole ring, linked through an acetamide group, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.

    Introduction of the Dimethyl Groups: The dimethyl groups are usually introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Isothiazole Ring: The isothiazole ring can be synthesized through cyclization reactions involving thioamides and α-haloketones.

    Formation of the Acetamide Linkage: The final step involves coupling the benzofuran and isothiazole intermediates through an acetamide linkage, typically using acylation reactions with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the isothiazole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, sulfonates.

Major Products Formed

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced isothiazole derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological activity and specificity.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.

Industry

In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and isothiazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The acetamide linkage provides flexibility, allowing the compound to adopt conformations that enhance its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-((2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide: Lacks the dimethyl groups, which may affect its reactivity and biological activity.

    2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(isothiazol-5-yl)acetamide: Lacks the methyl group on the isothiazole ring, potentially altering its chemical properties.

Uniqueness

The presence of both the dimethyl groups on the benzofuran ring and the methyl group on the isothiazole ring makes 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-methylisothiazol-5-yl)acetamide unique

Properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methyl-1,2-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-7-14(22-18-10)17-13(19)9-20-12-6-4-5-11-8-16(2,3)21-15(11)12/h4-7H,8-9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMYRCFFDAJDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)COC2=CC=CC3=C2OC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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